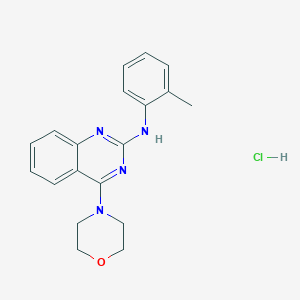

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride

Description

4-Morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is a quinazoline derivative featuring a morpholine ring at position 4 of the quinazoline core and an o-tolyl (ortho-methylphenyl) group attached to the N2-amine. The hydrochloride salt enhances its solubility and stability. The compound is synthesized through a multi-step process involving cyclization of substituted anthranilic acids with morpholine-4-carboxamide, followed by chlorination and substitution with o-toluidine . Structural characterization via IR, NMR, and elemental analysis confirms the presence of key functional groups, including aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and the o-tolyl methyl group (δ ~2.35 ppm) .

Properties

IUPAC Name |

N-(2-methylphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.ClH/c1-14-6-2-4-8-16(14)20-19-21-17-9-5-3-7-15(17)18(22-19)23-10-12-24-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCXVUKDBJKAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with o-toluidine in the presence of a suitable catalyst to form the quinazoline core. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazoline core, leading to different substituted derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and o-tolyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemical Structure and Synthesis

The compound 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride belongs to the quinazoline family, which is known for its diverse pharmacological properties. The synthesis of this compound can involve various methods, including:

- Nucleophilic Substitution Reactions : This method allows for the introduction of different substituents on the quinazoline ring.

- Metal-Catalyzed Approaches : Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to create derivatives with enhanced biological activity.

- Microwave Irradiation Methods : These methods can accelerate reaction times and improve yields in the synthesis of quinazoline derivatives .

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Studies have shown that quinazoline derivatives exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit key proteins involved in cancer cell proliferation, such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) .

Antimicrobial Properties

Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The ability to combat resistant strains of bacteria is particularly valuable in today's medical landscape .

Inhibition of Kinases

Quinazolines are known to act as kinase inhibitors, which can be crucial in treating diseases like cancer and parasitic infections. For example, studies have reported that specific analogs of quinazolines effectively inhibit trypanosome replication, providing a basis for developing treatments for neglected tropical diseases like human African trypanosomiasis (HAT) .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural Modifications and Substituent Effects

Table 1: Structural Features of Key Quinazoline Derivatives

Key Observations :

- Steric Effects: The o-tolyl group in the target compound introduces steric hindrance due to the ortho-methyl group, reducing planarity compared to para-substituted analogs.

- Electronic Effects : Halogen substituents (e.g., Cl, Br in compounds 5h–u) increase molecular polarity and influence electron distribution, as seen in IR peaks (C-Cl at 700–550 cm⁻¹) .

- Solubility : The morpholine ring enhances hydrophilicity, while aromatic substituents (e.g., phenyl, o-tolyl) contribute to lipophilicity. The hydrochloride salt further improves aqueous solubility compared to free bases .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Notes:

Biological Activity

4-Morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives, including this compound, have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a morpholine ring and a quinazoline moiety, which are known for their ability to interact with biological targets effectively.

Biological Activity Overview

The biological activity of quinazoline derivatives is attributed to their ability to inhibit various enzymes and pathways involved in disease processes. The following sections summarize key findings related to the biological activities of this compound.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 2.44 |

| Compound B | HepG2 | 6.29 |

These results indicate that modifications in the quinazoline structure can enhance cytotoxicity against specific cancer cell lines, suggesting that this compound may also possess similar properties .

COX-II Inhibition

Another area of interest is the anti-inflammatory activity mediated through COX-II inhibition. Compounds derived from quinazoline structures have been evaluated for their selectivity toward COX-II receptors. A study highlighted that certain derivatives exhibited comparable activity to standard anti-inflammatory drugs like Indomethacin.

This suggests that this compound may also be a candidate for further investigation in pain management therapies.

Mechanistic Studies

Mechanistic studies have shown that quinazoline derivatives can affect cellular processes such as apoptosis and cell cycle regulation. For example, some compounds were found to induce apoptosis in cancer cells through pathways involving BCRP (breast cancer resistance protein) and P-glycoprotein inhibition . These findings indicate that the biological activity of this compound may involve similar mechanisms.

Case Studies

Several case studies have explored the biological effects of quinazoline derivatives:

- Anticancer Activity : A series of studies reported on the anticancer effects of various quinazolines against different cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

- Anti-inflammatory Effects : Research has indicated that certain quinazoline derivatives selectively inhibit COX-II, providing a basis for their use as anti-inflammatory agents .

- Antimicrobial Properties : Some studies have also highlighted the antimicrobial activity of quinazolines, suggesting potential applications in treating infections .

Q & A

Q. What is the optimized synthetic route for 4-morpholino-N-(o-tolyl)quinazolin-2-amine hydrochloride?

The synthesis involves four key steps:

Morpholine-4-carboxamide formation : React morpholine with hydrochloric acid under inert conditions to generate the intermediate.

Cyclization : Use substituted anthranilic acid and morpholine-4-carboxamide to form 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one.

Chlorination : Treat with phosphorus oxytrichloride and dimethylamine to replace the ketonic group with chlorine.

Amine substitution : Reflux the chloro derivative with o-toluidine (o-tolylamine) to yield the final product. Purification involves sodium bicarbonate washes and drying with magnesium sulfate .

Q. How is the compound characterized to confirm its structural integrity?

- FTIR : Peaks at 1708–1580 cm⁻¹ confirm C=C/C=N in the quinazoline ring. Morpholine attachment is indicated by 1370–1321 cm⁻¹ and 1147–1080 cm⁻¹. N-H deformation (1563–1612 cm⁻¹) verifies the aniline group .

- NMR : Aromatic protons appear at 6.8–8.5 ppm (quinazoline and aryl amines), while morpholine protons resonate at 1.8–3.5 ppm. Methoxy groups (if present) show signals at 2–3 ppm .

- Mass Spectrometry : Weak molecular ion peaks (e.g., m/z 308.7) with dominant M-1/M-2 fragments suggest hydrogen loss from the heterocyclic ring .

Q. What pharmacological assays are used to evaluate its bioactivity?

Standard protocols include:

- Analgesic Activity : Tail-flick and hot-plate tests to assess central/peripheral nervous system effects.

- 3D-QSAR Modeling : Correlate substituent effects (e.g., halogen, methoxy) with activity trends using steric/electronic descriptors .

Advanced Research Questions

Q. How can structural contradictions in NMR/FTIR data be resolved during characterization?

- Peak Overlap : Use high-resolution NMR (e.g., 500 MHz) and 2D techniques (COSY, HSQC) to distinguish morpholine protons (2–3.5 ppm) from aromatic signals.

- Ambiguous N-H Signals : Deuterium exchange experiments confirm N-H presence. For example, disappearance of 1563–1612 cm⁻¹ FTIR peaks after D₂O treatment validates secondary amine groups .

Q. What strategies improve synthetic yield in the chlorination step?

- Catalyst Optimization : Replace dimethylamine with N,N-diisopropylethylamine (DIPEA) to enhance nucleophilic substitution efficiency.

- Solvent Control : Use anhydrous benzene instead of toluene to minimize side reactions.

- Temperature Gradients : Gradual heating (80–120°C) reduces decomposition of intermediates .

Q. How do substituents on the aniline ring influence bioactivity?

- Electron-Withdrawing Groups (Cl, Br) : Increase analgesic potency by enhancing binding to hydrophobic pockets in target enzymes (e.g., COX-2).

- Methoxy Groups : Improve solubility but reduce activity due to steric hindrance.

- Comparative Analysis : Derivatives with 4-chlorophenyl (5b) and 4-bromophenyl (5c) substituents show 20–30% higher activity than unsubstituted analogs in murine models .

Q. How is 3D-QSAR applied to refine the compound’s pharmacophore?

- Training Set : Use 21 derivatives (5a–5u) with experimental IC₅₀ values.

- Descriptors : Calculate steric (van der Waals volume), electrostatic (Hammett constants), and hydrophobic (logP) parameters.

- Validation : Leave-one-out cross-validation (q² > 0.6) confirms predictive power. Contour maps highlight favorable regions for bulky substituents at the quinazoline C-4 position .

Q. What are the limitations of current pharmacological data, and how can they be addressed?

- Species-Specific Variability : Murine data may not translate to humans. Use human cell lines (e.g., HEK-293) transfected with target receptors (e.g., μ-opioid).

- Lack of Target Specificity : Perform kinase profiling assays to rule off-target effects. For example, test inhibition of EGFR or VEGFR2 to assess selectivity .

Methodological Considerations

Q. How to troubleshoot low purity in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.